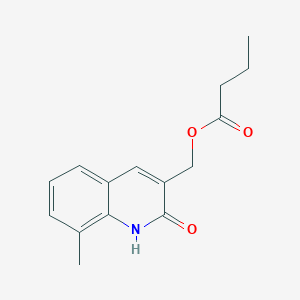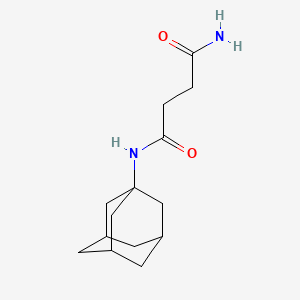
N-1-adamantylsuccinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantylsuccinamide is a chemical compound that features an adamantane core linked to a succinamide group The adamantane structure is known for its stability and rigidity, which imparts unique properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-1-adamantylsuccinamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with succinic anhydride. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, under reflux conditions. The reaction yields this compound as the primary product.
Another method involves the use of 1-adamantyl chloride and succinamide in the presence of a base, such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-1-adamantylsuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the succinamide group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-1-adamantylsuccinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows for the design of novel drug candidates with improved pharmacokinetic properties.
Materials Science: this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-1-adamantylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity towards these targets. The succinamide group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-1-adamantylsuccinamide can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A virus.
1-adamantylamine: Used in the synthesis of various pharmaceuticals.
N-1-adamantylacetamide: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its combination of the adamantane core with the succinamide group, which imparts distinct chemical and biological properties. This combination allows for the exploration of new applications and the development of novel compounds with enhanced activity and selectivity.
Eigenschaften
IUPAC Name |
N'-(1-adamantyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c15-12(17)1-2-13(18)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVTPXVYYJUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
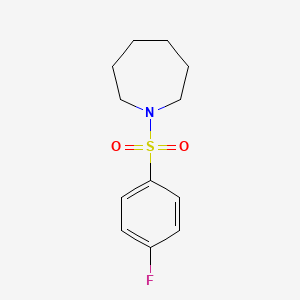
![1-[(4-Ethylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5793375.png)
![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)
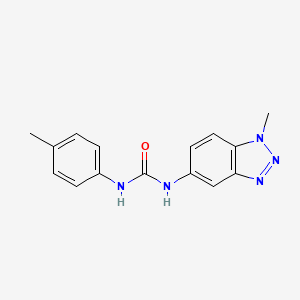
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)
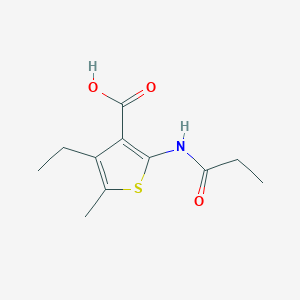

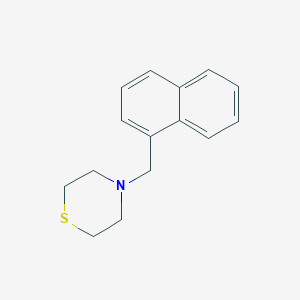
![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)
